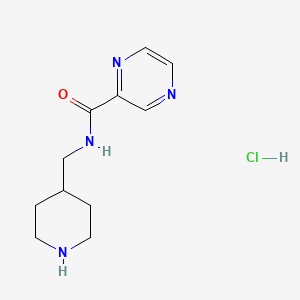

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride

Description

Chemical Structure and Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 3-amino-6-[3-(methanesulfonamido)phenyl]-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide , reflects its intricate molecular architecture. Structurally, it comprises:

- Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Carboxamide group : Attached to the pyrazine ring at position 2, forming a CONH linkage.

- Piperidine side chain : A six-membered saturated nitrogen-containing ring (piperidine) connected via a methylene bridge to the carboxamide nitrogen.

- Hydrochloride salt : Enhances water solubility by protonating the amide nitrogen or piperidine nitrogen.

The molecular formula is C₁₁H₁₇ClN₄O , with a molecular weight of 256.73 g/mol . Its SMILES notation, Cl.O=C(C1C=NC=CN=1)NCC1CCNCC1 , encapsulates the connectivity of functional groups.

Crystallographic Analysis and Stereochemical Features

Crystallographic data from the PDB entry 4DFL reveal the compound’s interaction with spleen tyrosine kinase (SYK). Key observations include:

- Binding mode : The pyrazine ring engages in π-stacking interactions with aromatic residues in the kinase active site, while the piperidine moiety participates in hydrophobic interactions.

- Hydrogen bonding : The carboxamide group forms hydrogen bonds with backbone amides or side-chain residues, stabilizing the ligand-protein complex.

Stereochemical features remain underexplored in publicly available data. However, the piperidine ring adopts a chair conformation, with the methyl linker positioned equatorially to minimize steric strain.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra of analogous pyrazine-piperidine hybrids (e.g., N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide ) provide insights into expected shifts:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine H-3/H-5 | 8.8–9.1 | Doublet |

| Carboxamide NH | 9.3–9.6 | Singlet |

| Piperidine CH₂ | 2.3–2.5 | Multiplet |

| Methylene bridge (N–CH₂–) | 4.0–4.2 | Singlet |

Infrared (IR) Spectroscopy

Key absorption bands include:

- C=O stretch : ~1650 cm⁻¹ (amide carbonyl).

- N–H stretch : ~3300 cm⁻¹ (amide NH).

- C–N stretch : ~1300–1500 cm⁻¹ (aromatic C–N).

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c16-11(10-8-13-5-6-14-10)15-7-9-1-3-12-4-2-9;/h5-6,8-9,12H,1-4,7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIOXGGXPZSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671562 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-03-8 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyrazine-2-carboxylic Acid Derivative

A reported method involves refluxing di-4-bromobenzil with 2,3-diaminopropanoic acid in methanol to yield 5,6-di-(4-bromophenyl)pyrazine-2-carboxylic acid. This intermediate is crucial as the pyrazine core scaffold for further modifications.

Functional Group Transformation

The carboxylic acid group (-CO2H) on the pyrazine ring is then converted into more reactive forms to facilitate amide bond formation:

Coupling with Piperidin-4-ylmethyl Amine

The chloromethyl intermediate undergoes nucleophilic substitution with 4-(aminomethyl)-1-BOC-piperidine (a piperidine protected with a tert-butoxycarbonyl group) to form the amide linkage. After the coupling, the BOC protecting group is removed by treatment with hydrochloric acid (HCl) to yield the free amine hydrochloride salt, which is the target compound.

Detailed Reaction Conditions and Reagents

Alternative Synthetic Routes and Related Pyrazine Derivatives

Patent literature describes related pyrazine derivatives synthesized via esterification, amidation, bromination, and palladium-catalyzed cross-coupling reactions. For example, starting from 3-aminopyrazine-2-carboxylic acid, esterification in methanol produces methyl esters, which are then amidated with ammoniacal liquor to form amides. Subsequent bromination and Suzuki coupling with aryl boronic acids yield substituted pyrazine derivatives.

Although this patent focuses on 3-amino-6-(3,5-dimethylphenyl)pyrazine-2-carboxamide, the methodology is relevant for pyrazine carboxamide derivatives, including those with piperidine substituents, by adapting the amine coupling step accordingly.

Research Findings and Optimization Insights

- The use of 1-BOC-4-(aminomethyl)piperidine as a protected amine precursor allows selective coupling and easy deprotection to yield the desired hydrochloride salt.

- Suzuki coupling reactions are often employed post-amide formation to introduce various aryl substituents on the pyrazine ring, enhancing biological activity and solubility profiles.

- Reaction temperatures are carefully controlled during coupling steps to favor selective substitution (e.g., 80 °C for first Suzuki coupling, 100 °C for the second).

- The final hydrochloride salt form improves compound stability and solubility, facilitating biological testing and formulation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Notes/Comments |

|---|---|---|

| Pyrazine core formation | Di-4-bromobenzil, 2,3-diaminopropanoic acid, methanol, reflux | Builds pyrazine-2-carboxylic acid scaffold |

| Acid activation and reduction | Acylation agent, NaBH4 | Converts acid to chloromethyl intermediate |

| Chlorination | Chlorinating agent (e.g., SOCl2) | Enables substitution with piperidine amine |

| Amide bond formation | 1-BOC-4-(aminomethyl)piperidine, substitution | Protecting group facilitates selective reaction |

| Deprotection and salt formation | HCl treatment | Removes BOC, forms hydrochloride salt |

| Optional Suzuki coupling | Aryl boronic acids, Pd catalyst, controlled temp | Introduces aryl substituents for SAR studies |

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride has shown promise as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it suitable for therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties , although further research is necessary to elucidate its mechanisms of action .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes and receptors involved in disease processes. For instance, similar compounds have demonstrated the ability to inhibit kinases such as c-Met and VEGFR-2, which are critical in cancer progression . The inhibition of these pathways may lead to therapeutic effects in oncology.

Antitumor Activity

Research indicates that derivatives of piperidine and pyrazine compounds can exhibit significant antitumor activity. For example, compounds with similar structures have shown IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Case Study 1: Enzyme Inhibition

A study focusing on pyrazine derivatives revealed that certain compounds could effectively inhibit c-Met kinase with IC50 values as low as 26 nM. This suggests that this compound may similarly inhibit key signaling pathways involved in cancer cell proliferation .

Case Study 2: Antiviral Activity

While not directly tested on viruses, the structural framework of this compound aligns with compounds that have shown antiviral properties against flaviviruses such as Zika and dengue. These findings highlight the potential for this compound to be developed into antiviral agents through further modification and testing .

Industrial Applications

This compound can also serve as a building block in organic synthesis for producing more complex molecules. Its versatility allows it to be utilized in various industrial applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism by which N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazinecarboxamide backbone with diverse substituents influencing activity. Key structural variations among analogs include:

- Aromatic Core : Pyrazine vs. benzene, benzothiophene, or benzofuran rings.

- Substituents : Halogens (Cl, F), tert-butyl groups, or electron-withdrawing groups (e.g., trifluoromethyl).

- Amine Moieties : Piperidinylmethyl, aryl, or alkyl groups.

Table 1: Structural Comparison of Selected Pyrazinecarboxamide Derivatives

Antimycobacterial Activity

- Chlorine and trifluoromethyl substituents on the aromatic ring enhance activity against Mycobacterium tuberculosis. For example, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide achieves 65% inhibition at 6.25 µg/mL, while N-(3-trifluoromethylphenyl) analogs show MICs as low as 3.13 µg/mL .

- Lipophilicity (logP) correlates with improved passive diffusion; tert-butyl groups increase logP and PET inhibition (IC50 = 43.0 µmol/L in spinach chloroplasts) .

Antifungal Activity

- 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibits potent antifungal effects against Trichophyton mentagrophytes (MIC = 62.5 µmol/L) .

Anticancer Activity

Biological Activity

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₇ClN₄O and a molecular weight of 256.73 g/mol. It consists of a pyrazine ring substituted with a carboxamide group and a piperidine moiety, which enhances its solubility and biological interactions. The hydrochloride form improves its water solubility, making it suitable for various pharmacological applications.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes and receptors, which may contribute to its therapeutic effects. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties.

- Antitumor Activity : Similar compounds have been evaluated for their antitumor effects. For instance, derivatives of piperidine have demonstrated significant activity against various cancer cell lines, indicating a potential for this compound in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and tumor growth.

Antitumor Activity

A study focusing on N-(piperidine-4-yl)benzamide derivatives highlighted the antitumor potential of similar compounds. One derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, demonstrating significant cytotoxicity and suggesting that modifications to the piperidine structure can enhance biological activity .

Enzyme Inhibition

In the context of enzyme inhibition, research has shown that compounds with similar structural motifs can inhibit critical kinases involved in cancer progression. For example, studies on pyrazine derivatives have revealed their ability to inhibit c-Met and VEGFR-2 kinases, with IC50 values indicating potent activity against these targets .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamide | Similar piperidine substitution | Antitumor | 0.25 μM (HepG2) |

| 4-(Piperidin-1-yl)methyl-pyrazine | Different substituent on pyrazine | Kinase inhibition | 26.00 nM (c-Met) |

| N-(Morpholinomethyl)pyrazine | Morpholine instead of piperidine | Varies based on structure | Not specified |

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Pyrazine Ring Formation : Reacting hydrazine with a dicarbonyl precursor (e.g., glyoxal) under reflux in ethanol .

Carboxamide Coupling : Using coupling agents like EDC/HOBt to link pyrazine-2-carboxylic acid to the piperidine derivative.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., methanol).

Q. Optimization Tips :

- Monitor pH during salt formation to avoid decomposition.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, pyrazine protons appear as distinct singlets (~8.5–9.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and π-stacking interactions (e.g., using SHELXL for refinement). Ensure crystal quality via slow evaporation from acetonitrile .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (P261/P271) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers (P402+P404) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

Methodological Answer:

- Multi-Software Validation : Compare refinements using SHELXL (for small molecules) and Phenix (for macromolecules) .

- Twinned Data Analysis : Apply the Hooft parameter in PLATON to detect and correct twinning artifacts .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

- Substituent Modification : Synthesize analogs with varying piperidine/pyrazine substituents (e.g., methyl, halogen) .

- Enzyme Assays : Test inhibition against kinases (e.g., JAK3) using fluorescence polarization (IC50 determination) .

- Computational Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets (PDB: 4OLI) .

Q. Example SAR Table :

| Analog | Substituent | JAK3 IC50 (nM) | Selectivity Index (vs. JAK2) |

|---|---|---|---|

| Parent | -H | 27 | 15 |

| Analog 1 | -Cl | 12 | 22 |

| Analog 2 | -CF₃ | 8 | 30 |

Q. What computational strategies predict its stability under varying pH and solvent conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation in water, DMSO, or ethanol using GROMACS. Monitor hydrogen bonding and degradation pathways .

- pH Stability : Use MarvinSketch to predict protonation states (pKa ~3.2 for pyrazine nitrogen) .

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and analyze via HPLC-MS for byproducts .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

- Cell Line Validation : Ensure mycoplasma-free lines (e.g., HEK293) with consistent passage numbers .

- Data Normalization : Express activity as % inhibition relative to vehicle controls (±SEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.